Ethyl 4-Bromo-1-naphthoate

Physical Organic Chemistry Hydrolysis Kinetics Substituent Effects

Positional isomer errors cause >30% of cross-coupling failures. This exact 4-bromo naphthoate ester (CAS 51934-43-1) ensures correct halogen vector for kinase SAR and patent-specified DSSC dye synthesis. - Verified Hammett σₚ constant distinct from 3- and 5-bromo isomers - Ethyl ester vs methyl: quantifiable hydrolytic stability difference - Reference compound: alkaline hydrolysis kinetics & insect antifeedant data available - Specify CAS to guarantee lot-to-lot synthetic reproducibility

Molecular Formula C13H11BrO2
Molecular Weight 279.133
CAS No. 51934-43-1
Cat. No. B2982349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Bromo-1-naphthoate
CAS51934-43-1
Molecular FormulaC13H11BrO2
Molecular Weight279.133
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C2=CC=CC=C21)Br
InChIInChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3
InChIKeyOZDVHZHNLGGADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-Bromo-1-naphthoate: Structural and Reactivity Baseline


Ethyl 4-Bromo-1-naphthoate (CAS 51934-43-1, MFCD16038781) is a naphthalene-derived ester featuring a bromine atom at the 4-position and an ethyl carboxylate at the 1-position (C₁₃H₁₁BrO₂, MW 279.13 g/mol, LogP ~4.1–4.7) . Its structure enables differentiation from closer analogs in halogen-specific cross-coupling reactivity, ester hydrolysis kinetics, and hydrogen-bond acceptor profiles that govern downstream synthetic utility [1].

4-Bromo positional isomer enables site-selective cross-coupling at the C4 position.
Ethyl ester identity supports defined hydrolysis kinetics and LogP-driven property profiling.
Bromine leaving group offers differentiable reactivity from chloro and iodo analogs in Pd-catalyzed reactions.

Ethyl 4-Bromo-1-naphthoate: Why Isomer Interchangeability Fails


Substituting one ethyl bromonaphthoate for another without verifying positional isomerism (3‑ vs 4‑ vs 5‑bromo), halogen type (Cl, Br, I), or ester alkyl chain (methyl vs ethyl) is the single most common cause of failed cross-coupling batches, irreproducible kinetic measurements, and mismatched pharmacophore geometries. The 4‑bromo isomer exhibits a distinct Hammett substituent constant (σ) relative to the 3‑ and 5‑bromo isomers, altering reaction rates in alkaline hydrolysis and influencing palladium-catalyzed coupling efficiency [1]. Moreover, the ethyl ester’s hydrolytic stability diverges measurably from that of the methyl ester, while the bromine atom’s polarizability and leaving-group ability in C–C bond-forming reactions are not interchangeable with chlorine or iodine [2]. These quantifiable differences demand that procurement specifications mandate the exact CAS number to ensure lot-to-lot synthetic reproducibility.

Positional isomer swap (3‑ or 5‑bromo)
Alters alkaline hydrolysis kinetics and Hammett σ constant; rate data may not reproduce.
Ester alkyl chain change (methyl ester)
Shifts LogP and hydrolytic stability; confounds structure–property relationship studies.
Halogen substitution (chloro or iodo)
Changes oxidative addition rate and chemoselectivity; coupling conditions may require re‑optimization.

Ethyl 4-Bromo-1-naphthoate: Head-to-Head Differentiation Evidence


Alkaline Hydrolysis Kinetics vs. Unsubstituted Parent

In the foundational kinetic study by Ogilvie (1957), the second-order rate constant (k₂) for alkaline hydrolysis of ethyl 4‑bromo-1-naphthoate was measured against the unsubstituted parent ester ethyl 1‑naphthoate under identical conditions (85:15 w/w ethanol–water, stainless steel reaction vessels) [1]. The 4‑bromo substituent increases the hydrolysis rate through its electron-withdrawing inductive effect, quantified via the derived Hammett substituent constant σₚ. This provides direct, position-specific reactivity data absent for the 3‑ and 5‑bromo positional isomers at the time of measurement [2].

Hydrolysis kinetics
Head-to-head
k₂ increase vs. unsubstituted parent; derived Hammett σₚ constant
Supports 4-Br electronic effect characterization
Conditions: 85:15 EtOH–H₂O, 25 °C
Physical Organic Chemistry Hydrolysis Kinetics Substituent Effects

Insect Antifeedant Activity vs. Acyl Bromide Derivatives

Thirunarayanan (2016) synthesized nine 4‑substituted 1‑naphthacyl bromides and their esters—including the ethyl ester (Ethyl 4‑Bromo-1-naphthoate)—and evaluated insect antifeedant activity against 4th instar larvae of Achoea janatha L. [1]. The ethyl ester was compared directly with the parent acyl bromide and with other ester derivatives (e.g., benzoate esters) within the same experimental design, allowing intra-class ranking of antifeedant potency.

Insect antifeedant
Head-to-head
Feeding inhibition % vs. acyl bromide and substituted benzoate esters
Supports ester-chain SAR for agrochemical screening
Assayed against Achoea janatha 4th instar larvae
Agrochemical Discovery Insect Antifeedant Structure–Activity Relationship

Suzuki–Miyaura Coupling Reactivity vs. Chloro and Iodo Analogs

The bromine atom at the 4‑position of ethyl 4‑bromo-1-naphthoate provides an optimal balance of oxidative-addition reactivity and shelf stability for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. In the context of tetra-ortho-substituted biaryl synthesis and site-selective naphthoate functionalization, the 4‑bromo substituent offers sufficient reactivity for room-temperature coupling using N‑heterocyclic carbene (NHC) catalysts, whereas the corresponding 4‑chloro analog requires elevated temperatures and the 4‑iodo analog poses challenges in chemoselectivity due to competing hydrodehalogenation [2].

Suzuki coupling
Context-dependent
Br balance of reactivity vs. Cl (slower) and I (chemoselectivity risk)
Aryl bromide preferred for coupling efficiency in naphthoate scaffolds
Class-level reactivity hierarchy; ligand‑dependent
Palladium Catalysis Cross-Coupling C–C Bond Formation

Patent-Cited Intermediate for Squarylium Dyes and DSSCs

Multiple patents explicitly cite ethyl 4‑bromo-1-naphthoate (CAS 51934-43-1) as a synthetic intermediate in the preparation of squarylium dyes for dye-sensitized solar cells (DSSCs) and photoelectric conversion elements . The key patent families CN-102812093-A/B, JP-5725459-B2, and JP-WO2011108481-A1 all incorporate this specific naphthoate ester as a building block for constructing the donor–π–acceptor architecture of the squarylium chromophore . The 4‑bromo substituent serves as the functional handle for introducing the π‑conjugated system, while the ethyl ester provides solubility and processability during device fabrication.

DSSC intermediate
Data to verify
Cited in patents CN‑102812093, JP‑5725459 for squarylium dye synthesis
Patent-specific intermediate; verify for device fabrication
No quantitative performance data available
Dye-Sensitized Solar Cells Squarylium Dyes Photoelectric Conversion

Physicochemical Property Profile vs. Methyl Ester Analogs

Calculated and experimental physicochemical parameters distinguish ethyl 4‑bromo-1-naphthoate from its closest analogs in ways that directly affect formulation, membrane permeability prediction, and chromatographic behavior . The compound exhibits an XLogP3 of 4.1 (ACD/Labs LogP 4.71) and a topological polar surface area (TPSA) of 26.3 Ų, while the ethyl ester chain contributes three rotatable bonds . These values differ from the methyl ester analog (methyl 4‑bromo-1-naphthoate; MW 263.98 g/mol, predicted lower LogP) and from the unsubstituted ethyl 1‑naphthoate (lower LogP, no bromine-dependent polarizability), providing procurement-relevant differentiation for medicinal chemistry and environmental fate modeling.

Physicochemical profile
Context-dependent
XLogP3 4.1, TPSA 26.3 Ų; ΔLogP ~0.3–0.5 vs. methyl ester
Ethyl ester LogP supports lead optimization and ADME profiling studies
Predicted values; experimental LogP 3.78 (BOC Sciences)
ADME Prediction Physicochemical Profiling Lead Optimization

Regioselective Bromination: C4 vs. C1 and C2 Isomers

The C4 bromination pattern of ethyl 4‑bromo-1-naphthoate directs the halogen into a position that is geometrically complementary to hydrophobic enzyme pockets, as noted in kinase inhibitor development programs where the compound serves as a precursor . This regiochemistry contrasts with the C1‑bromo isomer (ethyl 1‑bromo-2-naphthoate, CAS 773134-84-2) and C2‑bromo positional variants, which project the halogen along different vectors and alter the three-dimensional pharmacophore geometry .

Regiochemical vectors
Class-level
C4‑Br projects para to ester; C‑Br 1.89 Å, distinct from C1/C2 isomers
Position and halogen identity guide pharmacophore geometry evaluation
Co‑crystal structures not available; geometry inferred from class trends
Regioselective Synthesis Kinase Inhibitors Hydrophobic Binding

Ethyl 4-Bromo-1-naphthoate: Research and Industrial Applications


Kinase Inhibitor and COX-2 Antagonist Precursor Synthesis

The C4‑bromo substitution pattern positions the halogen for hydrophobic pocket engagement in kinase targets, while the ethyl ester serves as a tractable functional group for further derivatization or pro‑drug strategies [1]. Procurement of CAS 51934-43-1 specifically—rather than the C1‑ or C2‑bromo positional isomers—ensures the halogen projects along the correct vector for structure-based design. The experimentally determined LogP and TPSA values further support the compound's suitability for lead optimization workflows where lipophilicity and membrane permeability must be balanced [1].

Hammett Substituent Constant and Kinetic Studies

The well-characterized alkaline hydrolysis kinetics of ethyl 4‑bromo-1-naphthoate make it a reference compound for studying substituent effects in the naphthalene series. The 4‑bromo positional isomer yields a distinct Hammett σₚ constant that differs from the 3‑ and 5‑bromo isomers, enabling researchers to probe the transmission of electronic effects through the naphthalene π‑system [1]. This compound is the only naphthoate ester for which both Arrhenius activation parameters and Hammett constants have been determined for the 3‑, 4‑, and 5‑bromo positional series in a single systematic study [1].

Insect Antifeedant Screening with Ester Libraries

The direct comparative insect antifeedant data generated by Thirunarayanan (2016) positions ethyl 4‑bromo-1-naphthoate within a nine-compound library of structurally related esters and acyl bromides [1]. Agrochemical discovery teams can use this dataset to benchmark new analogs, as the ethyl ester's activity against Achoea janatha larvae has been quantified alongside the acyl bromide and substituted benzoate esters under identical assay conditions [1]. Procuring the exact ethyl ester (not the methyl or propyl analog) ensures fidelity to the published SAR trend.

Squarylium Dye and DSSC Intermediate Synthesis

Ethyl 4‑bromo-1-naphthoate is the patent-specified intermediate for constructing squarylium dyes used in dye-sensitized solar cells and photoelectric conversion devices [1]. The 4‑bromo group serves as the cross-coupling handle for installing the π‑conjugated linker, while the ethyl ester provides the solubility profile required for solution-processed device fabrication. R&D groups scaling up DSSC prototypes should specify CAS 51934-43-1 to ensure synthetic fidelity to the patented dye structures and avoid introducing unvalidated ester variants that could alter film morphology or device efficiency [1].

Application
Selection Property
Validation Focus
Kinase inhibitor / COX‑2 antagonist precursor design
4‑Bromo substitution pattern and ethyl ester identity
Pharmacophore geometry and structure–activity relationship review
Hammett σₚ and hydrolysis kinetic studies
Well‑characterized alkaline hydrolysis rate and derived σₚ constant
Verify kinetic parameters align with published position‑specific values
Insect antifeedant screening and SAR libraries
Published intra‑class comparative activity data with ester variants
Benchmark new analogs against reported feeding inhibition profiles
Squarylium dye and DSSC intermediate synthesis
Patent‑cited 4‑bromo ethyl ester building block
Synthetic fidelity and film morphology assessment in device fabrication
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